

Application Note & Experimental Protocol: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

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Compound of Interest

Compound Name: (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride

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Abstract: This document provides a comprehensive experimental guide for the synthesis, purification, and characterization of **(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride**. This chiral γ -amino acid analogue is a valuable building block in pharmaceutical research and development, particularly for synthesizing molecules targeting neurological pathways.^{[1][2]} The protocols herein are designed for researchers in organic synthesis and drug discovery, offering detailed, step-by-step methodologies grounded in established chemical principles. We emphasize not only the procedural steps but also the underlying rationale to ensure robust and reproducible outcomes.

Introduction and Significance

(R)-2-(Aminomethyl)-3-methylbutanoic acid, a structural analogue of the inhibitory neurotransmitter γ -aminobutyric acid (GABA), serves as a key chiral intermediate in medicinal chemistry. Its hydrochloride salt form enhances stability and solubility, making it ideal for various synthetic applications.^[1] The stereochemistry at the C2 position is critical for biological activity in many of its downstream products, necessitating precise enantioselective synthesis or efficient chiral resolution. This guide presents a robust and scalable laboratory protocol for its preparation starting from racemic 3-isobutylglutaric acid, employing a classical diastereomeric salt resolution—a technique prized for its reliability and scalability.

Physicochemical & Safety Data

A thorough understanding of the material's properties and handling requirements is paramount for experimental success and laboratory safety.

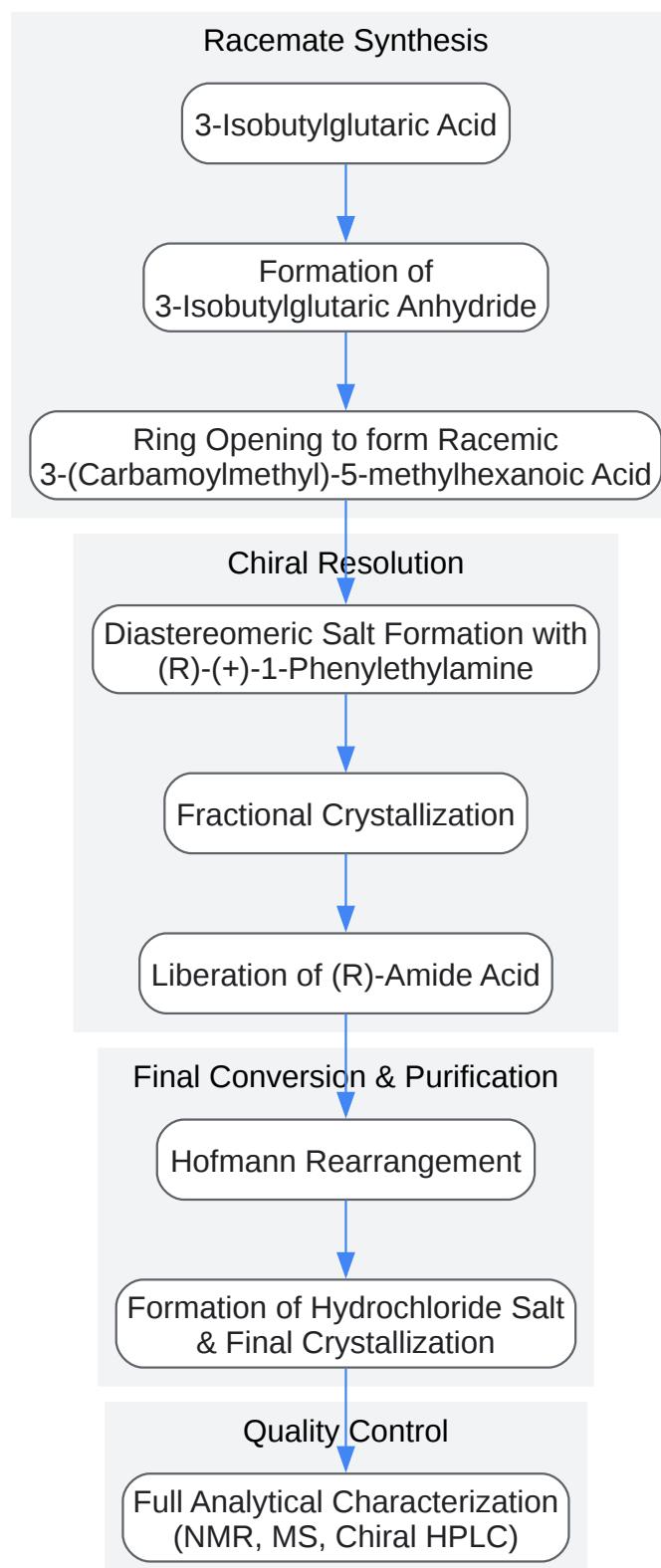
Property	Value	Source(s)
Chemical Name	(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride	[3][4]
CAS Number	1276055-45-8	[3][4]
Molecular Formula	C ₆ H ₁₄ CINO ₂	[3]
Molecular Weight	167.63 g/mol	[3]
Appearance	White to off-white solid	[5]
Storage	Store at 2-8°C, sealed in a dry environment	

Safety & Handling: **(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride** and its intermediates should be handled in accordance with good industrial hygiene and safety practices.[6]

- Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[7]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses or goggles).[6][7]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[6]
- First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[6] For eye contact, rinse cautiously with water for several minutes.[6] If inhaled, move to fresh air. [6] Seek medical attention if any symptoms persist.

Overall Experimental Workflow

The synthesis is a multi-step process beginning with a racemic precursor, followed by chiral resolution and subsequent chemical transformation to yield the final target compound. Each stage includes specific purification and analytical checkpoints.

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Caption: Overall workflow from racemic starting material to final, characterized product.

Synthesis and Purification Protocols

This synthesis is adapted from established methods for preparing precursors to GABA analogues like Pregabalin.^{[8][9]} The key is the effective separation of enantiomers via diastereomeric salt crystallization.^[10]

Part I: Synthesis of Racemic 3-(Carbamoylmethyl)-5-methylhexanoic Acid

- Anhydride Formation:
 - Rationale: Converting the dicarboxylic acid to a cyclic anhydride activates the carbonyl groups for selective reaction and facilitates the subsequent ring-opening.
 - Protocol:
 1. In a round-bottom flask equipped with a reflux condenser, suspend 3-isobutylglutaric acid (1.0 eq) in acetic anhydride (2.0 eq).
 2. Heat the mixture to reflux (approx. 140°C) for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
 3. Allow the reaction to cool to room temperature, then cool further in an ice bath.
 4. The product, 3-isobutylglutaric anhydride, will often crystallize. If not, remove the excess acetic anhydride under reduced pressure. The crude anhydride is typically used directly in the next step.
 - Ammonolysis (Ring Opening):
 - Rationale: The anhydride is opened with ammonia to regioselectively form the desired mono-amide mono-acid.
 - Protocol:
 1. Cool a flask of concentrated ammonium hydroxide (28-30%, 5.0 eq) in an ice-salt bath to below 5°C.

2. Slowly add the crude 3-isobutylglutaric anhydride to the cold ammonium hydroxide solution with vigorous stirring, ensuring the temperature does not exceed 10°C.
3. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
4. Acidify the clear solution to pH 1-2 with concentrated HCl. A white precipitate of racemic 3-(carbamoylmethyl)-5-methylhexanoic acid will form.
5. Cool the mixture in an ice bath for 1 hour, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

Part II: Chiral Resolution of 3-(Carbamoylmethyl)-5-methylhexanoic Acid

- Diastereomeric Salt Formation & Crystallization:
 - Rationale: A chiral resolving agent, (R)-(+)-1-phenylethylamine, is used to form two diastereomeric salts.^[8] These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.^{[10][11]}
 - Protocol:
 1. Dissolve the racemic acid (1.0 eq) in a suitable solvent mixture (e.g., chloroform/ethanol) at an elevated temperature (e.g., 55°C).^[8]
 2. Slowly add (R)-(+)-1-phenylethylamine (0.5 eq) to the solution. The half-equivalent is crucial for efficient resolution.
 3. Allow the solution to cool slowly to room temperature, then let it stand for several hours to allow for crystallization. The salt of the (R)-acid with the (R)-amine is typically less soluble and will precipitate.
 4. Collect the crystals by filtration. The enantiomeric excess (e.e.) of the crystalline material should be checked at this stage (see Section 4). One or two recrystallizations from the same solvent system may be required to achieve >99% e.e.

- Liberation of the (R)-Enantiomer:
 - Rationale: The resolved diastereomeric salt is treated with acid to protonate the carboxylic acid and liberate the free (R)-enantiomer, leaving the resolving agent as a water-soluble ammonium salt.
 - Protocol:
 1. Suspend the resolved diastereomeric salt in water.
 2. Add concentrated HCl until the pH of the solution is 1-2.^[9] The free (R)-3-(carbamoylmethyl)-5-methylhexanoic acid will precipitate.
 3. Stir the mixture at room temperature for 2.5 hours, then cool to 5°C and stir for another 1.5 hours to ensure complete precipitation.^[9]
 4. Filter the solid, wash with cold water, and dry thoroughly under vacuum.

Part III: Hofmann Rearrangement and Hydrochloride Salt Formation

- Hofmann Rearrangement:
 - Rationale: This classic reaction converts the primary amide into a primary amine with the loss of one carbon atom, forming the desired aminomethyl group.
 - Protocol:
 1. Prepare a fresh solution of sodium hypobromite or hypochlorite by slowly adding bromine or N-chlorosuccinimide to a cold (0-5°C) solution of sodium hydroxide in water.
^[9]
 2. Add the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid to the cold alkaline solution.
 3. Slowly warm the reaction mixture and hold at a specific temperature (e.g., 50-60°C) until the reaction is complete (monitored by TLC or HPLC).
 4. Cool the reaction mixture and carefully acidify with concentrated HCl to pH ~5-6.

- Final Purification and Salt Formation:
 - Rationale: The final product is isolated as its hydrochloride salt, which improves stability and handling. Crystallization provides the final purification.
 - Protocol:
 1. After acidification in the previous step, further add concentrated HCl to bring the pH to ~1.
 2. Concentrate the solution under reduced pressure. The product, **(R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride**, will precipitate.
 3. Recrystallize the crude product from a suitable solvent system, such as isopropanol/water, to obtain the final high-purity material.
 4. Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40-50°C.

Analytical Characterization Protocols

Rigorous analytical testing is required to confirm the identity, purity, and stereochemical integrity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To confirm the chemical structure of the final compound.
- Protocol:
 - Dissolve 5-10 mg of the final product in ~0.6 mL of Deuterium Oxide (D_2O).
 - Acquire 1H and ^{13}C NMR spectra.
- Expected 1H NMR Data (Predicted): The spectrum will show characteristic peaks for the isobutyl group (doublet around 0.9 ppm), methine protons, and the methylene protons of the aminomethyl group adjacent to the chiral center.[12][13]

- Expected ^{13}C NMR Data: The spectrum should show 6 distinct carbon signals corresponding to the structure.[14]

Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Protocol:
 - Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
 - Analyze using Electrospray Ionization (ESI) in positive ion mode.
- Expected Result: A prominent peak at $\text{m/z} = 132.10$ $[\text{M}+\text{H}]^+$ corresponding to the free amine ($\text{C}_6\text{H}_{13}\text{NO}_2$).[15][16]

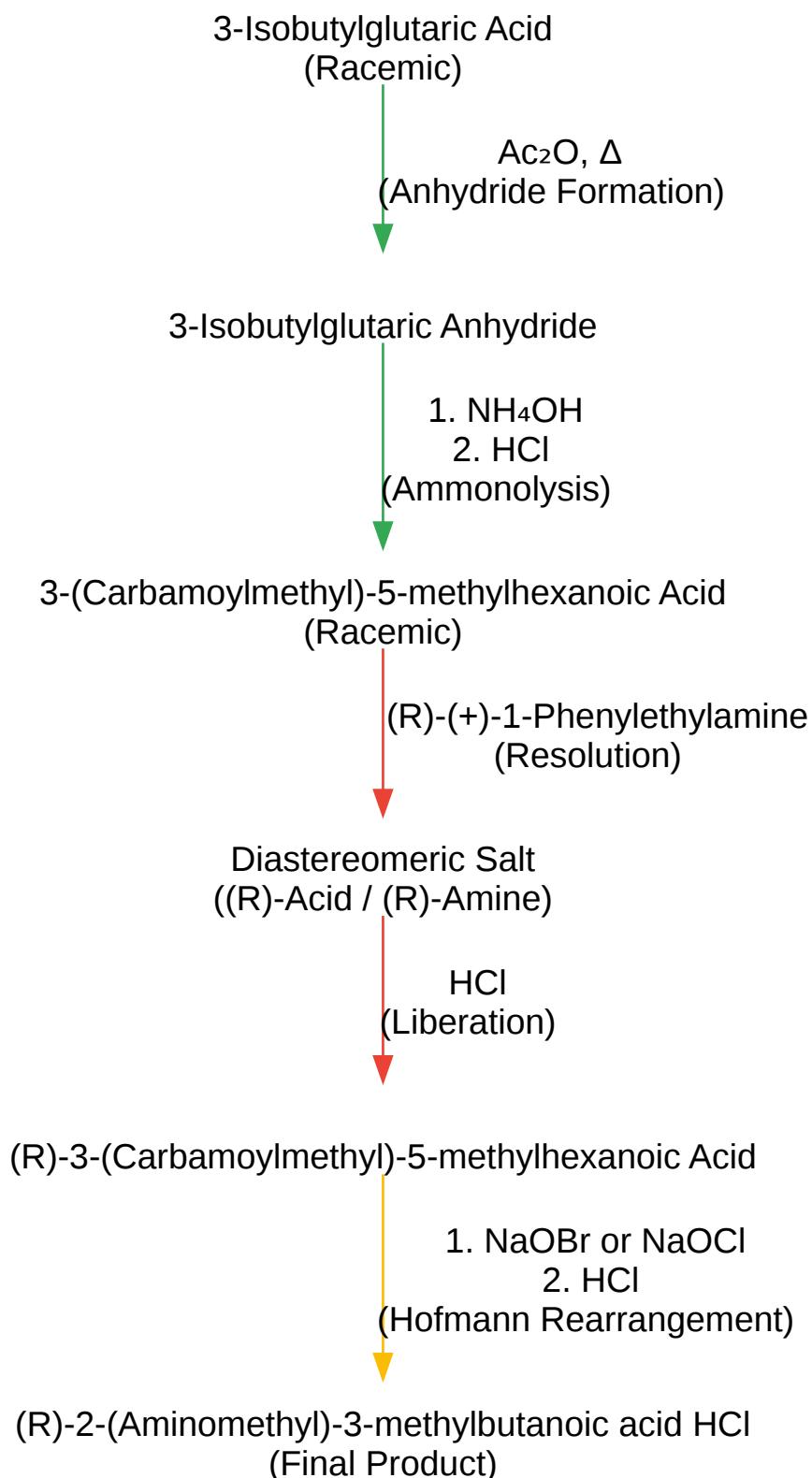
Chiral High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the enantiomeric purity (e.e.) of the final product. This is the most critical analysis for this compound.
- Rationale: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the R and S enantiomers, resulting in different retention times and allowing for their separation and quantification.[17][18] Polysaccharide-based or crown-ether-based CSPs are often effective for amino acids and their derivatives.[18]
- Protocol:
 - Sample Preparation: Accurately prepare a solution of the final product in the mobile phase at a concentration of ~ 1 mg/mL. Filter through a $0.45\text{ }\mu\text{m}$ syringe filter.[19]
 - Chromatographic Conditions: Equilibrate the column for at least 30 minutes before injection.[19]

Parameter	Recommended Condition
Column	Polysaccharide-based CSP (e.g., CHIRALPAK® series) or Crown-ether CSP
Mobile Phase	Varies by column. Example: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) for normal phase, or an aqueous buffered mobile phase for reversed-phase.
Flow Rate	0.5 - 1.0 mL/min
Detection	UV at ~210 nm (if derivatized) or Mass Spectrometry
Injection Volume	5 - 10 μ L

- Analysis: Inject a sample of the racemic standard to determine the retention times of both enantiomers. Then, inject the synthesized sample. The enantiomeric excess (% e.e.) is calculated using the peak areas of the R and S enantiomers: % e.e. = $([Area_R - Area_S] / [Area_R + Area_S]) * 100$.

Synthesis Pathway Diagram

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Caption: Chemical synthesis pathway from the starting dicarboxylic acid to the final product.

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